

2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde as a chemical intermediate

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Compound of Interest

Compound Name:	2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde
CAS No.:	1096862-78-0
Cat. No.:	B2513771

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An In-depth Technical Guide to **2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde** as a Chemical Intermediate

Introduction

In the landscape of modern synthetic chemistry, the strategic design and utilization of complex molecular intermediates are paramount to the efficient development of novel therapeutic agents and advanced agrochemicals.[1][2] **2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde** stands as a prime example of such a scaffold. This diaryl ether derivative combines several key functional groups: a reactive aldehyde, a stable ether linkage, and a specific halogenation pattern across two aromatic rings. This unique combination offers a versatile platform for building molecular complexity, making it a valuable precursor in multi-step synthetic campaigns. The aldehyde group serves as a critical handle for a myriad of transformations, including condensations and nucleophilic additions, while the halogen substituents can modulate the electronic properties and metabolic stability of downstream products.[3][4]

This technical guide provides a comprehensive exploration of **2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde**, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, propose a robust synthetic strategy grounded in established methodologies, outline expected analytical characterization, discuss its chemical reactivity, and provide essential safety protocols. The insights herein are synthesized from established chemical principles and data from structurally analogous compounds to provide a predictive and practical framework for its application.

Molecular Structure and Physicochemical Properties

The structure of **2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde**, with CAS Number 1360893-08-3, is characterized by a 5-fluorobenzaldehyde core linked via an ether bridge at the 2-position to a 4-chloro-2-methylphenol moiety. This arrangement creates a sterically influenced and electronically distinct molecule. The properties detailed below are estimated based on computational models and data from structurally similar compounds, providing a reliable baseline for experimental work.^{[5][6]}

Property	Value (Estimated)	Source/Basis
CAS Number	1360893-08-3	Public Record
Molecular Formula	C ₁₄ H ₁₀ ClFO ₂	Calculated
Molecular Weight	264.68 g/mol	Calculated
Appearance	Off-white to pale yellow solid	Analogy to similar phenoxy benzaldehydes[7]
Topological Polar Surface Area	26.3 Å ²	Analogy to 2-(4-fluoro-3-methylphenoxy)-5-methylbenzaldehyde[5]
XLogP3	-4.0	Estimated based on halogenated diaryl ether structures
Hydrogen Bond Donors	0	Structural Analysis
Hydrogen Bond Acceptors	2 (Oxygen atoms)	Structural Analysis
Rotatable Bond Count	3	Structural Analysis

Synthesis and Purification Strategy

While a specific published synthesis for this exact molecule is not readily available, a highly logical and efficient pathway can be designed based on the well-established Ullmann condensation reaction, a cornerstone of diaryl ether synthesis.[8] This approach offers high yields and utilizes commercially accessible starting materials.

Proposed Synthetic Pathway: Ullmann Condensation

The proposed synthesis involves the copper-catalyzed coupling of 4-chloro-2-methylphenol with 2-chloro-5-fluorobenzaldehyde. The phenolic proton is removed by a base, typically potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the chlorine atom on the activated benzaldehyde ring, facilitated by a copper catalyst.



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Caption: Proposed Ullmann synthesis of the target intermediate.

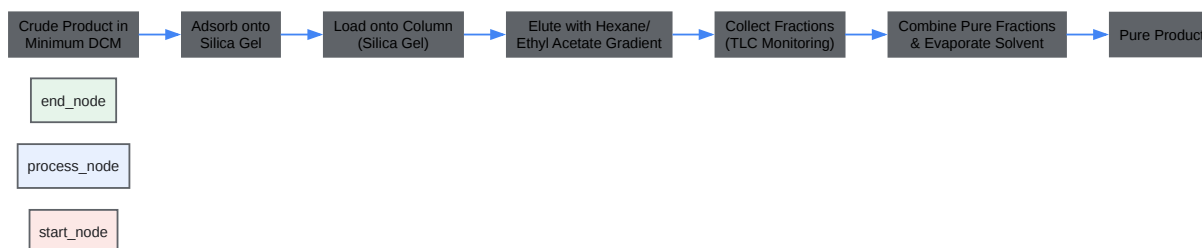
Detailed Experimental Protocol (Hypothetical)

- **Reactor Setup:** To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5 mL per gram of phenol).
- **Inert Atmosphere:** Purge the system with dry nitrogen for 15 minutes.
- **Reactant Addition:** Add 2-chloro-5-fluorobenzaldehyde (1.05 eq) to the stirred mixture.
- **Reaction:** Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution to pH ~2-3 with 2N HCl to neutralize any remaining base and precipitate the product.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Causality Behind Choices:
 - Base (K_2CO_3): A strong enough base to deprotonate the phenol, creating the necessary nucleophile, but not so strong as to cause unwanted side reactions.
 - Catalyst (CuI): A classic and cost-effective catalyst for Ullmann-type couplings, facilitating the difficult C-O bond formation between two aryl rings.
 - Solvent (DMF): A polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the reaction at elevated temperatures.

Purification Workflow

The crude product from this synthesis will likely contain unreacted starting materials and catalyst residues. Purification via column chromatography is the standard and most effective method.^{[9][10]}



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Caption: Standard purification workflow via column chromatography.

- **Sample Preparation:** Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and evaporate the solvent to create a dry powder.
- **Column Packing:** Prepare a silica gel column using a hexane/ethyl acetate solvent system.
- **Loading and Elution:** Load the dry sample onto the column. Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Final Step:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde** as a solid.

Spectroscopic Characterization (Expected Data)

Definitive structural confirmation relies on spectroscopic analysis. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Technique	Expected Features
¹ H NMR (400 MHz, CDCl ₃)	δ ~10.4 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.0-8.0 ppm (m, 6H): Complex multiplet signals corresponding to the six aromatic protons. δ ~2.2 ppm (s, 3H): Methyl group protons (-CH ₃).
¹³ C NMR (100 MHz, CDCl ₃)	δ ~189 ppm: Aldehyde carbonyl carbon. δ ~150-165 ppm: Aromatic carbons bonded to oxygen and fluorine (showing C-F coupling). δ ~115-140 ppm: Other aromatic carbons. δ ~16 ppm: Methyl carbon.
Mass Spec. (EI)	m/z ~264/266: Molecular ion peak (M ⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~263/265: Fragment corresponding to the loss of a hydrogen atom (M-H) ⁺ . m/z ~235/237: Fragment corresponding to the loss of the aldehyde group (M-CHO) ⁺ .
IR (KBr)	~2850, 2750 cm ⁻¹ : Characteristic C-H stretches of the aldehyde.~1700 cm ⁻¹ : Strong C=O stretch of the aromatic aldehyde.~1250 cm ⁻¹ : C-O-C stretch of the diaryl ether.~1100 cm ⁻¹ : C-F stretch.

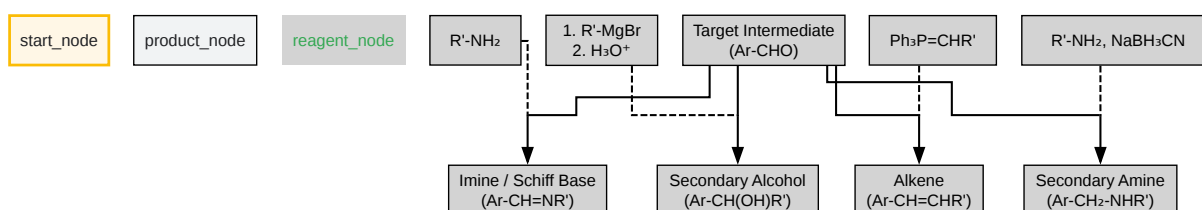
Chemical Reactivity and Synthetic Applications

The utility of **2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde** as an intermediate is derived from the reactivity of its aldehyde group. This functionality is a gateway to a vast array of chemical transformations essential for building the complex scaffolds required in drug discovery.^{[3][4]}

- **Condensation Reactions:** The aldehyde readily reacts with amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes, respectively. These products are often stable intermediates for the synthesis of nitrogen-containing heterocyclic rings.^[14]

- Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH_3CN) to form a secondary amine, a common linkage in bioactive molecules.
- Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds, leading to secondary alcohols which can be further modified.
- Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a method for carbon chain extension and the introduction of diverse functionalities.

The presence of chloro and fluoro substituents on the aromatic rings enhances the potential for this intermediate to be used in creating drug candidates with improved metabolic stability and binding affinities.[4] Its derivatives could be explored as precursors for anti-inflammatory, anti-diabetic, or antiplasmodial agents, similar to other complex phenoxy structures.[8][15]



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